(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid

Catalog No.
S14171857
CAS No.
1241684-09-2
M.F
C14H17F2NO4
M. Wt
301.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluoro...

CAS Number

1241684-09-2

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid

IUPAC Name

(3S)-3-(3,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

RYCRCZJICXQXBP-NSHDSACASA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)F)F

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC(=C1)F)F

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid is a chiral compound characterized by its unique structure, which includes a tert-butoxycarbonyl protecting group attached to an amino group and a difluorophenyl moiety. The compound has the molecular formula C14H22F2N2O5C_{14}H_{22}F_{2}N_{2}O_{5} and a molecular weight of approximately 336.34 g/mol. Its IUPAC name indicates the specific stereochemistry at the chiral center, which is crucial for its biological activity and interactions. The compound is primarily utilized in pharmaceutical research and development due to its potential therapeutic applications.

The chemical behavior of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid can be analyzed through various reactions typical of carboxylic acids and amines. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: The carboxylic acid can react with amines to form amides, particularly useful in peptide synthesis.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.

These reactions are essential for modifying the compound for specific applications in drug design and synthesis.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid exhibits significant biological activity, particularly in the context of drug development. Its structure allows it to interact with various biological targets, potentially influencing pathways related to metabolism and cellular signaling. Research indicates that compounds with similar structures often show activity as enzyme inhibitors or modulators, making this compound a candidate for further investigation in pharmacological studies.

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid typically involves several key steps:

  • Preparation of the tert-butoxycarbonyl derivative: This involves protecting the amino group using tert-butoxycarbonyl chloride.
  • Formation of the difluorophenyl propanoic acid backbone: This may involve coupling reactions using appropriate reagents such as coupling agents or activating groups.
  • Purification: The final product is purified through techniques such as crystallization or chromatography to obtain the desired purity level.

These methods are crucial for producing the compound efficiently while maintaining its integrity for biological studies.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing bioactive compounds.
  • Research: Used in studies exploring amino acid derivatives and their biological effects.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules.

The versatility of this compound makes it valuable in both academic and industrial settings.

Interaction studies focus on how (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid engages with various biological macromolecules. These studies often involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to target proteins or enzymes.
  • Inhibition Studies: Assessing whether it inhibits specific enzymatic reactions or pathways.
  • Cellular Assays: Investigating its effects on cell viability and proliferation.

Such studies are essential for understanding the potential therapeutic roles of this compound.

Several compounds share structural similarities with (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(tert-butoxycarbonyl)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic acidC14H22F2N2O5C_{14}H_{22}F_{2}N_{2}O_{5}Contains a piperidine ring
N-Boc-3,5-difluoro-L-phenylalanineC_{14}H_{17}F_{2}N_{O}_{4}Amino acid derivative
3-N-Boc-amino-4-fluorophenyl propionic acidC_{14}H_{18}FNO_{4}Different fluorine substitution

These compounds highlight the uniqueness of (S)-3-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid through their distinct functional groups and structural variations, which may lead to different biological activities and applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

301.11256435 g/mol

Monoisotopic Mass

301.11256435 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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